molecular formula C16H22N2OS B4967497 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine

Cat. No. B4967497
M. Wt: 290.4 g/mol
InChI Key: PZNFOMLITQGRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is commonly referred to as 'MMQ' and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of MMQ is not fully understood. However, it is believed that MMQ exerts its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme in the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, MMQ has also been shown to have potential as an anticancer agent. In a study conducted by Chen et al. (2016), MMQ was found to induce apoptosis in human ovarian cancer cells. MMQ was also found to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMQ in lab experiments is its high potency against Plasmodium falciparum. This makes it a valuable tool for studying the biology of the parasite and developing new antimalarial drugs. However, one of the limitations of using MMQ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on MMQ. One area of interest is the development of new antimalarial drugs based on the structure of MMQ. Another area of interest is the investigation of the anticancer properties of MMQ and its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MMQ and its effects on other biological systems.

Synthesis Methods

The synthesis of MMQ involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with N,N-dimethyl-1-chloropropane-3-amine. This reaction results in the formation of MMQ as a yellow crystalline powder. The purity of MMQ can be improved by recrystallization from ethanol.

Scientific Research Applications

MMQ has been studied for its potential as an antimalarial agent. In a study conducted by Chaturvedi et al. (2010), MMQ was found to have potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. MMQ was also found to be effective against chloroquine-resistant strains of the parasite.

properties

IUPAC Name

3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-12-11-15(20-10-6-9-18(2)3)17-16-13(12)7-5-8-14(16)19-4/h5,7-8,11H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNFOMLITQGRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.